Innate Defense-Regulator Peptide

Description

Context within Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs) Research

Innate Defense-Regulator Peptides are a synthetic offshoot of a broader category of naturally occurring molecules known as Host Defense Peptides (HDPs). ubc.canih.gov HDPs, also frequently called Antimicrobial Peptides (AMPs), are crucial components of the innate immune system in a wide range of organisms. ubc.canih.gov Historically, research on these molecules predominantly focused on their direct antimicrobial properties—their ability to kill bacteria, fungi, and viruses. nih.govhellobio.com

However, as scientific understanding deepened, it became evident that the functions of these peptides were far more complex. Many HDPs demonstrated a wide array of immunomodulatory activities, influencing inflammation, cell recruitment, and tissue repair. ubc.canih.gov This realization led to the view that "Host Defense Peptide" is a more encompassing and accurate term than "Antimicrobial Peptide," as it acknowledges their multifaceted roles. ubc.ca It is within this expanded understanding of HDP function that IDR peptides were conceived. They are synthetic analogs designed to harness and enhance the immunomodulatory capabilities of natural HDPs. ubc.canih.gov

Distinctive Immunomodulatory Focus and Minimal Direct Antimicrobial Activity

A defining characteristic of IDR peptides is their primary function as modulators of the innate immune system, coupled with weak or negligible direct antimicrobial activity. ubc.caresearchgate.net This design represents a strategic shift away from the direct killing of pathogens. Instead of functioning as antibiotics, IDR peptides act as signaling molecules that can, for instance, enhance the recruitment of immune cells like monocytes and neutrophils to a site of infection, or suppress harmful inflammatory responses. nih.govplos.orgnih.gov

For example, certain IDR peptides have been shown to potently induce the production of chemokines, which are signaling proteins that attract immune cells. ubc.canih.govplos.org At the same time, they can dampen the production of pro-inflammatory cytokines that can lead to tissue damage if overproduced. ubc.canih.govnih.gov This nuanced control over the immune response is what sets them apart.

The minimal antimicrobial nature of these peptides is confirmed by their relatively high Minimum Inhibitory Concentration (MIC) values against various bacteria. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. For many IDR peptides, these values are significantly higher than those of traditional antibiotics, indicating a lack of potent direct killing ability. nih.govnih.govnih.gov

Below is an interactive data table summarizing the immunomodulatory activities and corresponding antimicrobial activities of selected IDR peptides.

| Peptide | Key Immunomodulatory Activities | Organism | Minimal Inhibitory Concentration (MIC) in µg/mL |

| IDR-1018 | Induces chemokine (MCP-1) production nih.govnih.gov, suppresses pro-inflammatory cytokines ubc.ca, enhances wound healing ubc.ca, anti-biofilm activity ubc.ca | Staphylococcus aureus | 19 ubc.ca |

| Mycobacterium tuberculosis | 16±5.4 nih.govnih.gov | ||

| Escherichia coli | 8 researchgate.net | ||

| IDR-1002 | Enhances monocyte migration nih.govnih.gov, induces chemokines hellobio.com, suppresses airway inflammation acs.org | Staphylococcus aureus | 5 nih.gov |

| Pseudomonas aeruginosa | 19 nih.gov | ||

| Mycobacterium tuberculosis | 29.3±11.8 nih.govnih.gov | ||

| IDR-HH2 | Induces chemokine (MCP-1, Gro-α) production nih.govnih.gov, acts as a vaccine adjuvant plos.org | Staphylococcus aureus | 38 nih.gov |

| Pseudomonas aeruginosa | 75 nih.gov | ||

| Mycobacterium tuberculosis | 29.3±11.8 nih.govnih.gov |

Historical Development and Evolution of Synthetic Immunomodulatory Peptides

The journey toward synthetic immunomodulatory peptides began with the study of natural HDPs. The use of peptides as therapeutic agents dates back to the 1950s with the discovery and application of hormones and neurotransmitters. ubc.ca The initial focus in the realm of infectious diseases was on discovering and synthesizing peptides with potent, broad-spectrum antimicrobial activity. nih.gov

A pivotal moment in the evolution of this field was the recognition that the immunomodulatory functions of HDPs could be separated from their direct antimicrobial effects. researchgate.net Researchers demonstrated that a peptide completely lacking in antimicrobial activity could still protect against infections in animal models by modulating the host's innate immunity. researchgate.net This discovery opened a new therapeutic avenue.

IDR peptides are the direct result of this conceptual evolution. They are often developed from a natural HDP template. For instance, some IDR peptides are conceptually based on bovine bactenecin, a host defense peptide found in cattle. nih.govnih.gov Through systematic chemical modifications, such as amino acid substitutions and changes to the peptide backbone, scientists have been able to amplify the desired immunomodulatory properties while diminishing the direct antimicrobial action. researchgate.netnih.gov This has led to the creation of synthetic peptides that are more specialized in their function, offering a more targeted approach to treating infections and inflammatory conditions by leveraging the power of the host's own immune system. nih.gov

Properties

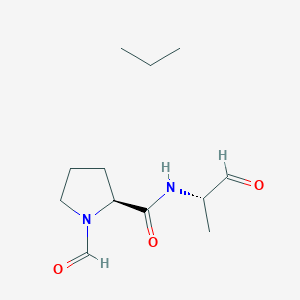

IUPAC Name |

(2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTYDUUDOSRQTI-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC.CC(C=O)NC(=O)C1CCCN1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849582 | |

| Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940291-10-1 | |

| Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Innate Immune Regulation by Idr Peptides

Cellular Modulatory Effects on Immune Cell Populations

IDR peptides exert significant influence over a range of immune cells, directing their activation, differentiation, and migration to effectively combat infection and regulate inflammation.

Macrophage Activation, Differentiation, and Polarization

IDR peptides play a crucial role in modulating macrophage functions, which are central to the innate immune response. nih.govnih.gov Macrophages can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 and the anti-inflammatory M2 states, in response to environmental signals. nih.govfrontiersin.orgoup.comyoutube.comyoutube.com

The synthetic peptide IDR-1018 has been shown to drive macrophage differentiation towards a unique intermediate M1-M2 phenotype. nih.govnih.gov This balanced state is characterized by the expression of genes associated with wound healing and an increased capacity for phagocytosis of apoptotic cells, both hallmarks of M2 macrophages. nih.gov Simultaneously, these macrophages maintain some pro-inflammatory activities that are vital for clearing infections. nih.govnih.gov This modulation is, in part, mediated by the transcription factor IRF4. nih.gov Macrophages differentiated in the presence of IDR-1018 also exhibit a distinct chemokine profile, differing from both classic M1 and M2 macrophages. nih.gov

Furthermore, IDR-1002 has been observed to suppress the production of inflammatory mediators like IL-6 and MCP-1 in cultured monocytes and macrophages. ubc.ca This highlights the ability of IDR peptides to fine-tune macrophage responses, promoting beneficial anti-inflammatory and tissue-reparative functions while preserving essential antimicrobial capabilities.

Table 1: Effects of IDR Peptides on Macrophage Functions

| IDR Peptide | Effect on Macrophage Differentiation/Polarization | Key Mediators/Markers | Functional Outcome |

|---|---|---|---|

| IDR-1018 | Drives differentiation towards an intermediate M1-M2 state. nih.govnih.gov | IRF4, wound healing-associated genes. nih.gov | Enhanced anti-inflammatory functions and phagocytosis of apoptotic cells, while maintaining pro-inflammatory activities. nih.govnih.gov |

| IDR-1002 | Suppresses inflammatory responses. ubc.canih.gov | Decreased production of IL-6, MCP-1, CXCL1, and reactive nitrogen species. ubc.ca | Dampened inflammation in response to stimuli. ubc.ca |

Neutrophil Chemotaxis, Activation, and Neutrophil Extracellular Trap (NET) Formation

IDR peptides significantly influence the behavior of neutrophils, the first responders of the innate immune system. nih.govuky.edu They have been shown to induce neutrophil chemotaxis, the directed migration of these cells to sites of infection or inflammation. nih.govnih.gov For instance, IDR-1 stimulates neutrophil migration through a G-protein-coupled receptor, specifically the formyl peptide receptor (FPR). nih.gov Similarly, peptides like IDR-HH2, IDR-1002, and IDR-1018 enhance neutrophil migration and adhesion to endothelial cells. nih.gov

In terms of activation, these peptides can modulate the expression of neutrophil adhesion and activation markers. nih.gov They also augment the release of other host defense peptides, such as α-defensins and LL-37, from neutrophils, thereby amplifying the antimicrobial response. nih.gov Interestingly, while promoting these crucial functions, IDR peptides can also suppress certain aspects of neutrophil activation to prevent excessive inflammation. nih.gov For example, they have been shown to significantly reduce LPS-mediated neutrophil degranulation and the production of reactive oxygen species (ROS) and inflammatory cytokines like TNF-α and IL-10. nih.gov

Neutrophil Extracellular Traps (NETs) are web-like structures of chromatin and proteins released by activated neutrophils to trap and kill pathogens. nih.govnih.gov The formation of NETs is a complex process involving the activation of enzymes like peptidylarginine deiminases (PADs), which citrullinate histones. nih.gov While direct studies on the specific effects of IDR peptides on NET formation are emerging, their ability to modulate neutrophil activation suggests a potential role in regulating this process to balance pathogen clearance with the prevention of tissue damage that can result from excessive NET release. nih.govnih.gov

Table 2: Modulation of Neutrophil Functions by IDR Peptides

| IDR Peptide | Effect on Neutrophils | Mechanism/Receptor |

|---|---|---|

| IDR-1 | Stimulates chemotaxis. nih.gov | Acts as a partial agonist for the Formyl Peptide Receptor (FPR). nih.gov |

| IDR-HH2, IDR-1002, IDR-1018 | Enhance migration, adhesion, and release of other HDPs; suppress LPS-induced degranulation, ROS, and inflammatory cytokine production. nih.gov | Involves activation of the MAPK pathway for chemokine production. nih.gov |

Monocyte and Dendritic Cell Recruitment and Maturation

IDR peptides are potent inducers of monocyte and dendritic cell (DC) recruitment and maturation, processes that are critical for bridging the innate and adaptive immune responses. nih.govnih.gov The protective effects of some IDR peptides in infection models are dependent on the presence of monocytes and macrophages. nih.gov

IDR peptides, including IDR-1, IDR-1002, and IDR-1018, selectively enhance the production of chemokines that are crucial for the recruitment of monocytes, macrophages, and neutrophils. nih.govubc.ca For example, IDR-1018 is a potent inducer of Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3. ubc.ca This enhanced recruitment of monocytes to the site of infection is a key mechanism of their anti-infective properties. nih.gov Furthermore, IDR peptides can augment monocyte adhesion to extracellular matrix proteins like fibronectin, a critical step in their migration into tissues. nih.gov

IDR peptides also influence the maturation and function of dendritic cells. An optimized IDR peptide, DP7, when used as a vaccine adjuvant, was shown to enhance the uptake of antigens by dendritic cells and upregulate the expression of surface markers associated with DC maturation. nih.gov This maturation process is essential for DCs to effectively present antigens to T-cells and initiate an adaptive immune response. wustl.edu

T-cell Polarization and Interplay with Adaptive Immunity

While IDR peptides primarily act on innate immune cells, their modulatory effects have significant downstream consequences for the adaptive immune system, particularly T-cell responses. By influencing the cytokine milieu and the maturation of antigen-presenting cells like macrophages and dendritic cells, IDR peptides can shape the nature of the ensuing T-cell response. nih.govumanitoba.ca

The polarization of T-helper (Th) cells into distinct subsets, such as Th1, Th2, or Th17, determines the type of adaptive immunity that is generated. The cytokine environment created by innate immune cells is a major factor driving this polarization. For instance, the ability of IDR-1018 to drive macrophages towards an intermediate M1-M2 phenotype suggests a potential to balance Th1 and Th2 responses. nih.govnih.gov A Th1 response is generally effective against intracellular pathogens, while a Th2 response is important for combating extracellular parasites and is also involved in allergic reactions. umanitoba.ca

Furthermore, the use of IDR peptides as vaccine adjuvants highlights their role in bridging innate and adaptive immunity. nih.govnih.gov By enhancing the recruitment and activation of innate immune cells and promoting antigen presentation, IDR peptides can lead to a more robust and effective antigen-specific humoral (antibody) and cellular (T-cell) immunity. nih.gov For example, the adjuvant containing DP7 was shown to improve antigen-specific immune responses, leading to suppressed tumor growth in mouse models. nih.gov

Receptor-Mediated Signaling Pathway Initiation

The immunomodulatory effects of IDR peptides are initiated through their interaction with specific cell surface receptors, which triggers downstream signaling cascades that ultimately alter cellular behavior.

Toll-like Receptor (TLR) Engagement (e.g., TLR1, TLR2, TLR4, TLR5, TLR6)

Toll-like receptors (TLRs) are a key family of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing molecules broadly shared by pathogens. nih.govmdpi.comnih.gov IDR peptides can modulate inflammatory responses initiated by the engagement of several TLRs.

IDR-1002 has been shown to suppress inflammatory responses in macrophage-like cells that have been challenged with agonists for TLR4 (lipopolysaccharide, LPS) and TLR2 (lipoteichoic acid and zymosan). nih.gov This suggests that IDR-1002 can interfere with the signaling pathways downstream of these receptors to dampen inflammation. nih.gov The interaction of peptides with TLRs can be complex, sometimes leading to inhibition of signaling. researchgate.net

While the precise binding partners for many IDR peptides are still under investigation, some studies have identified interactions with TLRs. For instance, a proline-rich polypeptide, PRP-1, was found to upregulate the expression of TLR1 and TLR2. semanticscholar.org The engagement of TLR2 in heterodimers with TLR1 or TLR6 is crucial for recognizing specific bacterial components and initiating an immune response. nih.govresearchgate.netsemanticscholar.org The ability of IDR peptides to modulate these TLR-mediated pathways is a key aspect of their immunoregulatory function, allowing them to fine-tune the innate immune response to various stimuli. nih.govnih.gov

G Protein-Coupled Receptor (GPCR) Interactions (e.g., Formyl Peptide Receptors)

Innate Defense-Regulator (IDR) peptides can interact with G protein-coupled receptors (GPCRs), a large and diverse group of membrane receptors that play a crucial role in cellular signaling. khanacademy.org One of the key GPCR families implicated in the action of some immunomodulatory peptides is the formyl peptide receptor (FPR) family. mdpi.com FPRs are pattern recognition receptors that typically recognize N-formylated peptides derived from bacteria and mitochondria, initiating pro-inflammatory and host-defense responses. mdpi.comnih.gov

The interaction of peptides with FPRs, such as FPR2, can trigger a cascade of intracellular events. mdpi.com Upon ligand binding, GPCRs activate heterotrimeric G proteins, which then modulate the activity of downstream effector proteins. khanacademy.org For instance, activation of FPRs can lead to the activation of the phosphoinositide 3-kinase (PI3K) pathway and mitogen-activated protein kinase (MAPK) cascades, including p38 and extracellular signal-regulated kinase (ERK). mdpi.com

Research on the host defense peptide LL-37, which shares some functional similarities with IDR peptides, has shown that it can interact with FPR2. nih.gov This interaction is a critical aspect of its immunomodulatory activity. While direct interaction of all IDR peptides with FPRs is an ongoing area of research, the established role of FPRs in mediating the effects of similar immunomodulatory peptides suggests a potential mechanism for some IDR peptides. nih.govnih.gov The specificity and affinity of these interactions can vary, influencing the nature and magnitude of the downstream cellular response. nih.gov

Other Membrane and Intracellular Receptor/Protein Ligand-Interactions (e.g., CAP1, GAPDH, p62)

Beyond GPCRs, IDR peptides engage with a variety of other cell surface and intracellular proteins to exert their immunomodulatory effects. These interactions are crucial for initiating the signaling cascades that define their biological activity.

CAP1 (Adenylyl Cyclase-Associated Protein 1): CAP1 has been identified as a receptor for the inflammatory protein resistin, mediating its pro-inflammatory effects. nih.gov While direct binding of IDR peptides to CAP1 is not extensively documented in the provided results, the role of CAP1 in inflammatory signaling pathways is noteworthy. nih.govnih.gov

GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase): Traditionally known for its role in glycolysis, GAPDH has been identified as an intracellular receptor for the host defense peptide LL-37 and the innate defense regulator peptide IDR-1. nih.govnih.gov This interaction highlights the multifunctional nature of GAPDH, extending its role beyond metabolism to immune regulation. The binding of these peptides to GAPDH can influence cellular processes, although the precise downstream consequences of this specific interaction for IDR peptide function require further elucidation. nih.govbiu.ac.ilnih.gov

p62 (Sequestosome-1): The cytoplasmic scaffold protein p62 has been identified as a key intracellular target for the IDR peptide IDR-1 and its next-generation analogue, dusquetide. nih.govnih.gov IDR-1 binds directly to the ZZ-type zinc finger domain of p62. nih.govnih.gov This interaction has significant consequences for downstream signaling. For example, the binding of IDR-1 to p62 enhances the formation of the p62-RIP1 (receptor-interacting protein 1) complex induced by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This modulation of protein-protein interactions is a central mechanism through which these IDR peptides regulate cellular responses to inflammatory stimuli.

Intracellular Signal Transduction Network Regulation

The interaction of IDR peptides with their respective receptors and binding partners triggers a complex network of intracellular signaling pathways. This regulation is central to their ability to modulate the innate immune response, influencing inflammation, cell survival, and pathogen clearance.

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory and immune responses. nih.gov Generally, activation of the canonical NF-κB pathway leads to the transcription of pro-inflammatory genes. nih.gov

Interestingly, the interaction of the IDR peptide IDR-1 with its intracellular target, p62, does not appear to affect NF-κB activity. nih.gov This suggests that IDR-1's immunomodulatory effects are, at least in part, independent of the classical NF-κB activation pathway. However, other immunomodulatory peptides and their interactions with receptors like FPR2 can lead to the activation of the NF-κB pathway. mdpi.com For instance, the peptide DP7, an innate defense regulator, is suggested to activate NF-κB, which in turn may affect the production of cytokines and chemokines. nih.gov The modulation of the NF-κB pathway appears to be context-dependent, varying with the specific IDR peptide and the cellular environment.

Mitogen-Activated Protein Kinase (MAPK) Cascades (p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 and JNK pathways, are critical regulators of cellular responses to stress and inflammatory stimuli. nih.gov IDR peptides have been shown to significantly influence these pathways.

The interaction of IDR-1 with p62 directly leads to the activation of the p38 MAPK pathway. nih.gov Similarly, the next-generation IDR peptide, dusquetide, also increases p38 phosphorylation through its interaction with p62. nih.gov This activation of the p38 pathway is a key mechanism by which these peptides exert their immunomodulatory functions.

Phosphoinositide 3-Kinase (PI3K) Pathway Dynamics

The Phosphoinositide 3-Kinase (PI3K) pathway is a crucial signaling network involved in cell growth, proliferation, survival, and motility. nih.gov The synthetic immunomodulatory peptide IDR-1002 has been shown to enhance monocyte migration and adhesion, and these effects are dependent on the activation of the PI3K-Akt pathway. nih.gov This indicates that the PI3K pathway is a significant mediator of the cell recruitment functions of certain IDR peptides.

The IDR peptide DP7 has also been implicated in the activation of the PI3Kγ signaling pathway. nih.gov The activation of PI3K by IDR peptides can lead to downstream events such as the activation of Akt and the modulation of integrin function, ultimately influencing cell behavior and the immune response. nih.gov

Interferon Regulatory Factor (IRF) and Type I Interferon Signaling

Interferon Regulatory Factors (IRFs) are a family of transcription factors that play a critical role in antiviral responses, immune cell differentiation, and the regulation of type I interferon (IFN) production. nih.govnih.gov

The adjuvant combination of the IDR peptide IDR-HH2 with CpG oligodeoxynucleotides was found to enhance the secretion of interferon-γ by human peripheral blood mononuclear cells. nih.gov While this points to an influence on interferon signaling, the direct and specific modulation of IRF transcription factors by IDR peptides is an area that requires more detailed investigation. The development of short peptide mimetics of type I interferons highlights the potential for peptides to directly engage with and modulate this signaling axis. nih.gov

STAT3 and TBK1 Pathway Regulation

The regulatory effects of IDR peptides on innate immunity are, in part, mediated through their influence on key signaling molecules such as Signal Transducer and Activator of Transcription 3 (STAT3) and TANK-binding kinase 1 (TBK1). These pathways are central to the production of cytokines and other inflammatory mediators.

Research has shown that the synthetic cationic peptide IDR-1018 can modulate the differentiation of human macrophages. In this process, IDR-1018 has been observed to induce the expression of several transcription factors, including STAT3. nih.gov STAT3 is a critical regulator of both pro-inflammatory and anti-inflammatory responses, and its activation is involved in diverse cellular processes including immune cell differentiation and function. nih.gov The induction of STAT3 by IDR-1018 suggests a mechanism by which these peptides can steer the immune response towards a more regulated and balanced state. nih.gov

The TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune system, particularly in the signaling pathways that lead to the production of type I interferons and other inflammatory cytokines. nih.govnih.gov It acts as a central node, integrating signals from various pattern recognition receptors. nih.gov While the direct interaction and regulation of the TBK1 pathway by IDR peptides have not been extensively detailed in available research, the broad immunomodulatory effects of IDRs on cytokine production suggest a potential influence on TBK1-mediated signaling. TBK1 is known to be involved in the cGAS-STING-TBK1-IRF3 pathway, which is critical for the innate immune response to cytosolic DNA. nih.gov

Cytokine and Chemokine Orchestration and Balance

A hallmark of IDR peptides is their ability to selectively modulate the production of cytokines and chemokines, thereby orchestrating a balanced immune response that is effective against pathogens while minimizing excessive inflammation.

IDR peptides have demonstrated a consistent ability to suppress the production of key pro-inflammatory cytokines. For instance, IDR-1002 has been shown to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is achieved, in part, by preventing the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. nih.govnih.gov Similarly, IDR-1018 has been noted for its capacity to significantly reduce the production of LPS-induced inflammatory cytokines. nih.govnih.gov In studies with human synovial fibroblasts, IDR-1002 was also found to suppress the production of Interleukin-1β (IL-1β) induced responses. nih.gov

Table 1: Effect of IDR Peptides on Pro-inflammatory Cytokine Production

| Peptide | Cell Type | Stimulant | Cytokine Suppressed | Reference |

|---|---|---|---|---|

| IDR-1002 | Macrophages | LPS | TNF-α | nih.gov |

| IDR-1018 | Macrophages | LPS | Inflammatory Cytokines | nih.gov |

In contrast to their suppressive effects on pro-inflammatory cytokines, IDR peptides can promote the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). IL-10 is a key regulatory cytokine that plays a crucial role in dampening inflammatory responses and promoting tissue homeostasis. nih.gov The peptide IDR-1018 has been shown to induce a unique macrophage phenotype characterized by the upregulation of anti-inflammatory mediators, including IL-10. ubc.ca This dual action of suppressing pro-inflammatory cytokines while inducing anti-inflammatory ones is central to the immunomodulatory function of IDR peptides.

Table 2: Effect of IDR Peptides on Anti-inflammatory Cytokine Production

| Peptide | Cell Type/Model | Cytokine Induced | Reference |

|---|

A distinctive feature of IDR peptides is their ability to potently induce the production of specific chemokines, which are crucial for recruiting immune cells to sites of infection or injury. IDR-1018 is a particularly potent inducer of Monocyte Chemoattractant Protein-1 (MCP-1). ubc.camedchemexpress.com This activity is associated with enhanced recruitment of monocytes and macrophages, which are essential for pathogen clearance and tissue repair. ubc.ca In addition to MCP-1, IDR peptides can also induce other chemokines such as Interleukin-8 (IL-8), which is a powerful trigger for the firm adhesion of monocytes to the vascular endothelium. medchemexpress.com This selective chemokine induction allows for a targeted immune cell recruitment without triggering a full-blown inflammatory cascade.

Table 3: Effect of IDR Peptides on Chemokine Induction

| Peptide | Cell Type/Model | Chemokine Induced | Reference |

|---|---|---|---|

| IDR-1018 | Not Specified | MCP-1 | ubc.camedchemexpress.com |

Anti-Endotoxin Activities and Contribution to Inflammation Homeostasis

Endotoxins, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent triggers of inflammation and can lead to life-threatening conditions like sepsis if not properly controlled. IDR peptides exhibit significant anti-endotoxin properties, contributing to the maintenance of inflammation homeostasis.

The anti-endotoxin activity of IDR peptides is linked to their ability to suppress LPS-induced inflammatory responses. nih.gov For example, IDR-1002 has been shown to effectively dampen inflammation in a sterile inflammation mouse model by reducing the expression of various receptors for inflammatory mediators. ubc.ca Furthermore, IDR peptides can inhibit the signaling pathways activated by LPS, such as the NF-κB pathway, thereby preventing the overproduction of pro-inflammatory cytokines. nih.gov This capacity to neutralize the effects of endotoxins is a critical aspect of their therapeutic potential in managing infections and inflammatory conditions.

Structural Determinants and Design Principles for Immunomodulatory Function

Correlation Between Amino Acid Sequence and Secondary Conformations (e.g., α-helical, β-sheet)

The immunomodulatory activity of IDR peptides is intrinsically linked to their conformational plasticity, which is dictated by their amino acid sequence. nih.gov These peptides are often unstructured in aqueous solutions but can adopt distinct secondary structures, such as α-helices or β-sheets, upon interacting with biological membranes or other molecular targets. nih.gov This conformational flexibility is a hallmark of many HDPs and their synthetic derivatives.

Circular dichroism (CD) and nuclear magnetic resonance (NMR) studies have been instrumental in elucidating the structural behavior of IDR peptides. nih.gov For instance, studies on IDR-1018 have revealed that its secondary structure is highly dependent on the surrounding environment. In the presence of membrane-mimicking micelles, such as dodecylphosphocholine (B1670865) (DPC), IDR-1018 adopts a well-defined α-helical conformation. nih.gov However, in other environments, it can form different structures, indicating a remarkable adaptability that is crucial for its diverse biological functions. nih.gov This structural plasticity allows it to interact with various cellular partners to modulate immune responses.

Impact of Charge Distribution and Hydrophobicity on Immunomodulatory Activity

The immunomodulatory function of IDR peptides is significantly influenced by two key physicochemical properties: charge distribution and hydrophobicity. These peptides are typically cationic, possessing a net positive charge due to the presence of basic amino acid residues like arginine and lysine, and are also amphipathic, containing a substantial proportion of hydrophobic residues. ubc.ca

The cationic nature of IDR peptides is crucial for their initial interaction with the negatively charged components of cell membranes. ubc.ca This electrostatic attraction facilitates the peptide's approach to the cell surface, a prerequisite for its immunomodulatory signaling. The distribution of these charges along the peptide backbone can affect the strength and specificity of these interactions.

Hydrophobicity, on the other hand, governs the peptide's ability to insert into and traverse cellular membranes, as well as to interact with hydrophobic pockets on target proteins. The balance between hydrophobicity and charge is critical. A high degree of hydrophobicity can lead to increased cytotoxicity, while insufficient hydrophobicity may render the peptide unable to engage with its cellular targets effectively. ubc.ca

Research on IDR-1018 and its derivatives has highlighted the importance of a hydrophobic patch, specifically the sequence from Leucine-3 to Valine-7, in its biological activity. ubc.ca Altering the hydrophobicity of this region by substituting amino acids has been shown to impact its immunomodulatory functions. ubc.ca

Role of Specific Amino Acid Residues and Motifs in Fine-Tuning Activity

The specific amino acid residues and their arrangement in motifs within an IDR peptide sequence are critical for fine-tuning its immunomodulatory activity. The substitution of even a single amino acid can dramatically alter the peptide's biological profile. ubc.ca

Arginine and tryptophan are two residues that have been shown to be particularly important for the function of many immunomodulatory peptides. Arginine, with its guanidinium (B1211019) group, contributes to the peptide's positive charge and can form multiple hydrogen bonds, facilitating strong interactions with cellular targets. nih.gov Tryptophan, with its large, aromatic side chain, plays a key role in membrane interactions and can anchor the peptide to the lipid bilayer. nih.gov

In IDR-1018, specific residues have been identified as essential for its activity. For example, the arginine at position 8 (Arg-8) is critical for its ability to induce chemokine production. ubc.ca Mutating this residue to almost any other amino acid, with the exception of lysine, leads to a significant loss of this specific function. ubc.ca This highlights the precise structural requirements for certain immunomodulatory activities.

Furthermore, the design of novel peptides has involved the strategic substitution of amino acids to enhance desired properties. For instance, in the development of the peptide 1018M from IDR-1018, residues at positions I4, V5, A6, V7, and I9 were replaced with arginine and tryptophan to increase positive charge and membrane anchoring, which in turn was shown to affect its bioactivity. nih.gov

Conformational Flexibility and Malleable Interactions with Biological Targets

A defining characteristic of IDR peptides is their conformational flexibility, which allows them to adopt different shapes to interact with a variety of biological targets. nih.gov This structural malleability is a key principle in their design and function, enabling them to modulate complex cellular pathways. Unlike rigid molecules that have a single, well-defined structure, IDR peptides can exist as an ensemble of conformations, and the biologically active form is often induced upon binding to a specific receptor or membrane. nih.gov

This adaptability allows a single peptide to have multiple functions. For example, IDR-1018 can modulate macrophage differentiation, promote wound healing, and suppress inflammatory responses. nih.govnih.gov These diverse activities are likely mediated by its ability to interact with different cellular components, adopting the most suitable conformation for each interaction.

The concept of "induced fit" is central to understanding the action of conformationally flexible peptides. The initial interaction with a target can trigger a conformational change in the peptide, leading to a more stable and specific binding. This dynamic process is crucial for the initiation of intracellular signaling cascades that underpin the immunomodulatory effects of IDRs.

Influence of Aggregation States on Immunomodulatory Efficacy

The aggregation state of IDR peptides can significantly impact their immunomodulatory efficacy. ubc.canih.gov Under certain conditions, such as in the presence of specific salts, these peptides can self-assemble into larger aggregates. ubc.canih.govsahmri.org.au This aggregation can be a double-edged sword: while in some contexts it might be a natural property of HDPs, it can also inhibit the desired biological activity. ubc.ca

Studies on IDR-1018 have shown that its aggregation is dependent on the type and concentration of anions in the solution, a phenomenon known as "salting out". ubc.canih.govsahmri.org.au Importantly, the immunomodulatory activity of IDR-1018 was found to be inhibited under conditions that promote aggregation. ubc.canih.gov This suggests that the monomeric or small oligomeric forms of the peptide are the primary active species for modulating immune cells.

The hydrophobic patch within the IDR-1018 sequence has been identified as a key driver of its aggregation tendency. ubc.ca To overcome the issue of aggregation, derivatives of IDR-1018 have been designed with altered hydrophobic regions. ubc.ca Some of these derivatives exhibited reduced aggregation while retaining their immunomodulatory functions, demonstrating that it is possible to engineer optimized synthetic HDPs that avoid unwanted self-assembly. ubc.casahmri.org.au This highlights the importance of considering the aggregation propensity of a peptide during the design and development of new immunomodulatory therapeutics.

Regulation of Innate Defense Regulator Peptide Expression and Activity

Endogenous Induction Mechanisms in Response to Pathogens and Inflammation

The production of endogenous host defense peptides, the natural counterparts to synthetic IDRs, is a cornerstone of the innate immune response. Their expression is rapidly upregulated upon detection of pathogens and the subsequent inflammatory cascade.

Pathogen Recognition: The innate immune system identifies invading microbes through the recognition of conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs). nih.govnih.gov These include molecules like lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid from Gram-positive bacteria. nih.govnih.gov Pattern Recognition Receptors (PRRs), such as the Toll-like receptors (TLRs), are expressed on the surface and within the endosomes of immune cells like macrophages and dendritic cells, as well as on epithelial cells. wikipedia.orgresearchgate.net The binding of a PAMP to its corresponding PRR, for instance, LPS to TLR4 or lipoteichoic acid to TLR2, initiates intracellular signaling pathways. nih.govwikipedia.org These pathways often converge on the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which then drive the expression of genes encoding host defense peptides. mdpi.commdpi.com

Inflammatory Mediators: The inflammatory milieu created in response to infection or tissue injury also plays a crucial role in inducing peptide expression. Pro-inflammatory cytokines, which are signaling molecules released by immune cells, are potent inducers. Key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) can stimulate the production of host defense peptides like beta-defensins. mdpi.commdpi.com For example, IL-17, another inflammatory cytokine, can promote the transcription of the human beta-defensin 2 (hBD-2) gene in airway epithelial cells. mdpi.com This creates a positive feedback loop where the initial detection of a pathogen leads to an inflammatory response that further boosts the production of these protective peptides. Synthetic IDRs, such as IDR-1002, have been shown to modulate these pathways by suppressing inflammatory responses triggered by TLR agonists. nih.gov

Nutritional and Metabolic Influences on Peptide Gene Expression

Nutritional status and metabolic products, particularly those generated by the gut microbiota, significantly influence the expression of genes encoding host defense peptides.

Vitamins A and D: These fat-soluble vitamins are well-established regulators of innate immunity. nih.gov Vitamin D, in its active form 1,25-dihydroxyvitamin D, binds to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. nih.govrutgers.edu The hormone-bound VDR can directly induce the transcription of genes for antimicrobial peptides, including human cathelicidin (B612621) (CAMP) and beta-defensin 2 (HBD2), in various cell types. nih.gov This provides a direct mechanistic link between vitamin D status and the body's ability to produce key defense peptides.

Microbial Metabolites: The vast community of microorganisms residing in the gut produces a diverse array of metabolites that can influence host gene expression. frontiersin.org Short-chain fatty acids (SCFAs), such as butyrate, are produced by the fermentation of dietary fiber by gut bacteria. Butyrate has been shown to regulate the expression of antimicrobial peptides in the colon, which can enhance the mucosal barrier against infection. nih.gov It can act as a histone deacetylase (HDAC) inhibitor, a mechanism known to alter gene expression. nih.gov Secondary bile acids, which are also modified by gut microbes, have been found to regulate the expression of antimicrobial peptides. nih.gov These findings highlight the critical role of the gut microbiome in communicating with host cells to modulate innate immune defenses. nih.gov

Post-Translational Modifications and Enzymatic Processing Events

Innate defense peptides are typically synthesized as inactive precursor proteins, or propeptides, that require enzymatic processing to become active. nih.gov This multi-step process allows for tight control over their activity, preventing unwanted effects.

Proteolytic Cleavage: The primary post-translational modification is proteolytic cleavage, where specific enzymes cut the propeptide to release the mature, active peptide. nih.gov For example, the human cathelicidin, hCAP-18, is cleaved by the serine protease proteinase 3 in neutrophils to release the active LL-37 peptide. mdpi.com In the intestine, Paneth cell trypsin is responsible for processing human defensin-5. nih.gov This tissue-specific processing allows for tailored peptide activity at different body sites.

Other Modifications: Beyond cleavage, other post-translational modifications can fine-tune the function of these peptides. youtube.com

Amidation: C-terminal amidation, the conversion of the terminal carboxyl group to a carboxamide, is a common modification that can increase the stability and antimicrobial activity of peptides like cathelicidins and defensins. mdpi.com

ADP-ribosylation: In human α-defensin HNP-1, arginine-specific ADP-ribosylation has been observed. This modification, which adds a bulky, negatively charged ADP-ribose group, can drastically reduce the peptide's cytotoxic and antibacterial activities while enhancing its ability to induce interleukin-8 production. nih.gov

Phosphorylation and Ornithine Conversion: Phosphorylation of specific amino acid residues and the conversion of arginine to ornithine have also been identified in defensins, suggesting further layers of regulatory control over their biological functions. nih.gov

These modifications highlight the sophisticated cellular machinery in place to control the activity of endogenous defense peptides, a principle that is relevant to the design and function of synthetic IDRs.

Environmental Stimuli and Concentration-Dependent Immunomodulatory Effects

The local environment and the concentration of the peptides themselves are critical determinants of IDR activity. These factors can influence the peptide's structure, aggregation state, and ultimately its immunomodulatory function.

Environmental Stimuli:

Ionic Environment: The immunomodulatory activity of synthetic IDRs can be highly sensitive to the local ionic environment. For the synthetic IDR peptide 1018, its activity is inhibited under conditions that promote its aggregation, a process influenced by the type and concentration of salts present. ubc.casahmri.org.aunih.gov This peptide can "salt out" of solution in a manner that is dependent on the specific anion and its concentration. ubc.casahmri.org.aunih.gov

Temperature: Peptide structures are inherently sensitive to temperature. nih.gov Changes in temperature can alter the secondary structure of peptides, potentially leading to aggregation or dissociation, which in turn would affect their biological activity. nih.gov

Chemical Stimuli: In a mouse model of sterile inflammation induced by the chemical phorbol (B1677699) 12-myristate 13-acetate (PMA), topical application of IDR-1002 was shown to effectively dampen the inflammatory response, including swelling and neutrophil recruitment. nih.govubc.ca

Concentration-Dependent Effects: The biological effects of IDRs are highly dependent on their concentration.

IDR-1018: At high concentrations in the absence of an inflammatory stimulus, IDR-1018 primarily induces the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), to recruit immune cells. nih.gov However, in the presence of inflammatory stimuli like LPS, IDR-1018 acts to suppress the excessive production of pro-inflammatory cytokines like TNF-α. nih.govkit.edu This demonstrates a dual, context-dependent function. The ability of IDR-1018 to enhance wound healing also appears to be dose-dependent. nih.gov

Aggregation: The tendency of peptides to aggregate is also concentration-dependent. For some host defense peptides, aggregation can decrease their antimicrobial potency. ubc.ca Research on IDR-1018 has shown that its immunomodulatory activity is inhibited under conditions that favor aggregation, highlighting the importance of maintaining the peptide in its active, non-aggregated state. ubc.casahmri.org.aunih.gov

The following table summarizes the concentration-dependent effects of IDR-1018 on cytokine production.

| Condition | IDR-1018 Concentration | Effect on Cytokine/Chemokine Production | Reference |

|---|---|---|---|

| Absence of Inflammatory Stimuli | High (e.g., 70–200 μg/mL) | Induces Monocyte Chemoattractant Protein-1 (MCP-1) | nih.gov |

| Presence of LPS | Varies | Suppresses TNF-α production | nih.govkit.edu |

| Presence of S. aureus | Higher concentrations required | Blunts production of pro-inflammatory cytokines and MCP-1 | nih.gov |

| Presence of heat-killed C. albicans | Varies | Suppresses secretion of MCP-1, TNF-α, IL-1β, IL-6, and IL-12 | researchgate.net |

The following table summarizes the impact of aggregation on the immunomodulatory activity of IDR-1018.

| Condition | Effect on IDR-1018 | Impact on Immunomodulatory Activity | Reference |

|---|---|---|---|

| Aggregation-promoting conditions (e.g., specific salt concentrations) | Forms aggregates, "salts out" of solution | Inhibited | ubc.casahmri.org.aunih.gov |

| Non-aggregating conditions | Remains soluble | Active | ubc.casahmri.org.aunih.gov |

Broader Immunological and Biological Roles of Idr Peptides

Host Defense Beyond Direct Antimicrobial Effects

The defensive capabilities of IDR peptides are not primarily rooted in direct antimicrobial action. researchgate.net Instead, they function by orchestrating the host's own immune defenses. One of their key immunomodulatory functions is the induction of chemokines, which are signaling proteins that attract immune cells to the site of infection or injury. nih.govnih.gov For example, IDR-1002 has been shown to induce the production of monocyte-specific chemokines like MCP-1 and MCP-3, as well as neutrophil-attracting chemokines such as IL-8 and GRO-α. ubc.ca This targeted recruitment of leukocytes, including neutrophils, monocytes, and macrophages, is a cornerstone of their protective effects. nih.govnih.gov

Furthermore, IDR peptides exhibit a nuanced control over inflammation. While they enhance the recruitment of immune cells necessary for clearing pathogens, they can also suppress excessive and damaging inflammatory responses. ubc.caubc.ca For instance, certain IDRs can dampen the production of pro-inflammatory cytokines like TNF-α and IL-10 that are triggered by bacterial components like lipopolysaccharide (LPS). nih.gov This dual ability to boost protective immunity while controlling harmful inflammation makes them a promising therapeutic strategy. ubc.ca Studies have shown that peptides like IDR-1 can protect against bacterial infections in animal models without any direct antimicrobial activity. ubc.ca

The table below summarizes the key host defense mechanisms of select IDR peptides that are independent of direct antimicrobial action.

| IDR Peptide | Key Host Defense Mechanism | Observed Effects |

| IDR-1 | Immunomodulation | Protects against bacterial infections without direct antimicrobial activity. ubc.ca |

| IDR-1002 | Chemokine Induction, Leukocyte Recruitment | Induces monocyte and neutrophil chemokines; enhances monocyte migration. nih.govubc.ca |

| IDR-1018 | Chemokine Induction, Anti-inflammatory | Selectively induces chemokines while suppressing pro-inflammatory responses. nih.govnih.gov |

| IDR-HH2 | Chemokine Induction, Leukocyte Recruitment | Induces chemokine and cytokine expression; chemotactic for neutrophils and monocytes. spandidos-publications.com |

Facilitation of Wound Healing and Tissue Repair

The immunomodulatory properties of IDR peptides also play a significant role in promoting the healing of wounds and the repair of damaged tissues. researchgate.netresearchgate.net A critical aspect of this is their ability to regulate the inflammatory phase of wound healing, which is essential for clearing debris and preventing infection. researchgate.net By modulating inflammation, IDR peptides help to create an environment conducive to tissue regeneration. researchgate.net

IDR-1018, for example, has demonstrated potent wound healing capabilities in various models. nih.govresearchgate.netplos.org It has been shown to accelerate wound closure and enhance re-epithelialization, the process of restoring the skin's outer layer. nih.govplos.org In studies with non-diabetic mice, IDR-1018 led to significantly faster wound closure compared to untreated wounds and even outperformed other wound-healing peptides like LL-37 and HB-107. nih.govplos.org Interestingly, this enhanced healing occurs without a significant reduction in the bacterial load within the wound, further highlighting that the peptide's primary mechanism is host-directed rather than antimicrobial. nih.govplos.org

The pro-healing effects of IDR-1018 are attributed to its ability to modulate host immune pathways that are critical for repair. nih.govresearchgate.net It has been shown to increase the proliferation of keratinocytes, the primary cells of the epidermis, and to stimulate the migration of fibroblasts, which are key to rebuilding the dermal tissue. nih.govplos.org Furthermore, IDR-1018 can activate mast cells, which release a variety of mediators that contribute to the wound healing cascade, including factors that promote the formation of new blood vessels (angiogenesis). nih.gov

The table below details the wound healing properties of IDR-1018.

| Property | Description | Supporting Findings |

| Accelerated Wound Closure | Promotes faster closing of open wounds. | Significantly faster wound closure in non-diabetic murine models compared to controls. nih.govplos.org |

| Enhanced Re-epithelialization | Stimulates the regeneration of the epidermal layer. | Led to higher rates of re-epithelialization in non-diabetic mice compared to LL-37 and HB-107. nih.govplos.org |

| Keratinocyte Proliferation | Increases the division of skin cells. | Promoted early keratinocyte proliferation in porcine wound models. plos.org |

| Fibroblast Respiration | Enhances the metabolic activity of fibroblasts. | Resulted in a dose-dependent increase in fibroblast cellular respiration in vitro. nih.gov |

| Mast Cell Activation | Induces mast cells to release healing mediators. | Caused degranulation and production of cytokines and chemokines by human mast cells. nih.gov |

Influence on Microbiota Composition and Epithelial Tissue Homeostasis

The intricate balance of the microbial communities residing on and within our bodies, known as the microbiota, is crucial for health. IDR peptides, through their immunomodulatory actions, can influence this delicate ecosystem and contribute to the maintenance of epithelial tissue homeostasis, particularly in the gut. spandidos-publications.com

Antimicrobial peptides (AMPs), the natural precursors to IDRs, play a vital role in shaping the gut microbiome. They help to maintain a healthy balance between beneficial commensal bacteria and potentially harmful pathogens. nih.gov By modulating the immune system, IDRs can indirectly influence the composition of the microbiota. For example, by controlling inflammation in the gut, they can help to prevent the overgrowth of pathogenic bacteria that can thrive in an inflammatory environment.

Furthermore, some AMPs are known to be regulated by metabolites produced by the gut microbiota itself. For instance, short-chain fatty acids, which are produced by the fermentation of dietary fiber by commensal bacteria, can promote the production of certain AMPs by intestinal epithelial cells. nih.gov While direct evidence for IDRs in this feedback loop is still emerging, their ability to modulate immune responses suggests a potential role in this complex interplay.

Maintaining the integrity of the epithelial barrier is another critical function. IDRs can contribute to this by promoting the health and rapid renewal of epithelial cells, a process that is essential in tissues like the gut that are constantly exposed to microbes and potential insults. nih.gov

Immunoadjuvant Properties for Vaccine Development and Enhanced Antigen Presentation

A significant and promising application of IDR peptides is their use as vaccine adjuvants. nih.gov Adjuvants are substances that enhance the body's immune response to an antigen, the active component of a vaccine. IDRs are particularly attractive as adjuvants because of their multifaceted immunomodulatory capabilities. nih.gov

IDR peptides can improve the effectiveness of vaccines by promoting the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells, to the site of vaccination. nih.gov These cells are responsible for taking up the vaccine antigen and presenting it to T cells, thereby initiating a specific and long-lasting adaptive immune response. nih.gov For example, the combination of the IDR peptide DP7 with another adjuvant, CpG, has been shown to effectively promote antigen uptake and upregulate co-stimulatory molecules on dendritic cells, which is crucial for T cell activation. nih.gov

Several IDR peptides, including IDR-HH2, IDR-1002, and IDR-1018, have demonstrated significant adjuvant activities. nih.gov When combined with antigens, they can lead to a more robust and balanced immune response. For instance, a combination adjuvant containing CpG and IDR-HH2, when used with a hepatitis B vaccine, induced significantly higher and more sustained antibody titers in mice. spandidos-publications.com Notably, this combination also elicited a balanced T helper 1 (Th1) and T helper 2 (Th2) response, which is often desirable for effective vaccines. spandidos-publications.com

The development of IDRs as adjuvants is part of a broader effort to rationally design more effective vaccines. nih.gov Their ability to synergistically enhance the immune response when combined with other adjuvants makes them particularly valuable for creating composite adjuvants tailored for specific pathogens or diseases. nih.gov

The table below highlights the immunoadjuvant properties of various IDR peptides.

| IDR Peptide/Combination | Key Adjuvant Effect | Mechanism of Action |

| DP7 + CpG | Enhanced antigen-specific humoral and cellular immunity. | Promoted antigen uptake and upregulated co-stimulatory molecules on dendritic cells. nih.gov |

| IDR-HH2 + CpG | Induced long-lasting and balanced Th1/Th2 immune responses. | Enhanced secretion of TNF-α, MCP-1, and IFN-γ; promoted dendritic cell maturation. spandidos-publications.com |

| IDR-1002 | Enhanced recruitment of immune cells. | A key component in an adjuvant formulation that enables effective single-dose vaccines. nih.gov |

| IDR-1018 | Exhibited prominent adjuvant activities. | Possesses excellent immunomodulatory properties. nih.gov |

Role in Immune-Mediated Anti-tumor Responses

The immunomodulatory properties of IDR peptides also hold promise for cancer immunotherapy. nih.gov A major challenge in treating many cancers is the immunosuppressive tumor microenvironment, which prevents the patient's own immune system from effectively attacking cancer cells. nih.gov IDR peptides have the potential to counteract this by stimulating an anti-tumor immune response.

One strategy is to use IDRs as adjuvants in cancer vaccines. nih.gov By enhancing the immune response to tumor-associated antigens, they can help to generate a potent and specific attack against cancer cells. For example, a vaccine combining the NY-ESO-1 or OVA antigens with an adjuvant mixture including the IDR peptide DP7 strongly suppressed tumor growth in mice by improving both antibody-mediated and T-cell-mediated immunity. nih.gov

Beyond their role as vaccine adjuvants, IDR peptides may also directly modulate the tumor microenvironment to make it more permissive to an immune attack. By recruiting immune cells such as T cells and natural killer (NK) cells to the tumor site and by potentially reversing immunosuppressive signals, IDRs could help to turn "cold" tumors (those with low immune cell infiltration) into "hot" tumors that are more responsive to other immunotherapies like checkpoint inhibitors. nih.gov

Research has shown that some antimicrobial peptides can inhibit the pro-inflammatory responses that contribute to cancer progression. nih.gov While the direct anti-cancer effects of IDRs are still under investigation, their ability to modulate inflammation and immune cell function suggests a promising future role in oncology. nih.govnih.gov

Modulation of Metabolic Processes (e.g., Ghrelin-GHSR1a signaling by LEAP-2)

An emerging area of research is the role of certain peptides, originally identified for their antimicrobial properties, in regulating metabolic processes. A key example is Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), which has been identified as an endogenous antagonist of the ghrelin receptor (GHSR1a). griffith.edu.au

Ghrelin is a hormone primarily known for its role in stimulating appetite and promoting the release of growth hormone (GH). griffith.edu.au LEAP-2 acts as a natural brake on ghrelin's effects. It competitively blocks ghrelin from binding to its receptor and also acts as an inverse agonist, reducing the receptor's baseline activity. griffith.edu.au This antagonistic relationship between ghrelin and LEAP-2 plays a crucial role in regulating energy balance.

Circulating levels of LEAP-2 and ghrelin are inversely correlated with energy status. griffith.edu.au During periods of positive energy balance, such as after a meal or in obesity, LEAP-2 levels rise, while ghrelin levels fall. griffith.edu.au Conversely, during periods of negative energy balance, like fasting or weight loss, LEAP-2 levels decrease, and ghrelin levels increase. griffith.edu.au This dynamic regulation suggests that the LEAP-2/ghrelin ratio is a key factor in controlling food intake. griffith.edu.au

The ability of LEAP-2 to counteract ghrelin-induced food intake has been demonstrated in various animal models. nih.govnih.gov This effect appears to be independent of other metabolic factors like leptin and growth hormone. nih.gov Chronic administration of LEAP-2 has been shown to reduce weight gain in mice. nih.gov These findings have sparked interest in LEAP-2 as a potential therapeutic target for obesity and other metabolic disorders. griffith.edu.au

Beyond appetite control, LEAP-2's antagonism of ghrelin signaling can influence lipid metabolism and may have implications for conditions like non-alcoholic fatty liver disease (NAFLD). dovepress.com It can also modulate immune function through its effects on monocytes and macrophages. dovepress.com

The table below summarizes the metabolic regulatory functions of LEAP-2.

| Function | Mechanism | Implication |

| Appetite Regulation | Acts as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHSR1a). | Counteracts ghrelin-induced food intake, suggesting a role in satiety signaling. griffith.edu.aunih.gov |

| Energy Homeostasis | Circulating levels are regulated by energy status (increase with positive energy balance). | The LEAP-2/ghrelin ratio is a key determinant of energy intake. griffith.edu.au |

| Growth Hormone Secretion | Inhibits ghrelin-induced growth hormone release. | Modulates the metabolic effects of growth hormone. nih.gov |

| Lipid Metabolism | Influences fatty acid synthesis and storage. | May play a role in the pathophysiology of metabolic diseases like NAFLD. dovepress.com |

Advanced Research Methodologies and Translational Approaches for Idr Peptides

Peptide Design and Optimization Strategies for Enhanced Immunomodulatory Efficacy

The rational design of IDR peptides aims to amplify their beneficial immunomodulatory properties while minimizing potential drawbacks like cytotoxicity. sahmri.org.aunih.gov Natural host defense peptides (HDPs) often serve as the initial templates for creating synthetic IDR peptides with improved biological activity. nih.govubc.ca A key strategy involves modifying the amino acid sequence to enhance specific functions. For instance, the peptide IDR-1 was developed from Bac2a by introducing two proline residues, which disrupted its antimicrobial activity but preserved its immunomodulatory capabilities. nih.gov This highlights a design principle where immunomodulatory functions can be separated from direct antimicrobial actions.

Optimization strategies often involve creating peptide libraries with systematic amino acid substitutions to identify sequences with superior activity. ubc.ca For example, a screening and evaluation system was developed to optimize the IDR peptide DP7, which was shown to recruit neutrophils, monocytes, and macrophages. researchgate.net This systematic approach allows for the identification of peptides with enhanced abilities to modulate the immune response, such as inducing chemokine and cytokine expression or enhancing antigen uptake by dendritic cells. nih.govresearchgate.net

Further refinement of IDR peptides includes strategies to improve their stability and in vivo performance. This can involve the use of D-amino acids, cyclization, or other chemical modifications. nih.gov The overarching goal is to generate peptides that can effectively modulate the innate immune response to combat infections and other inflammatory conditions. sahmri.org.aunih.gov

Table 1: Examples of IDR Peptide Design Strategies

| Strategy | Example | Desired Outcome |

|---|---|---|

| Sequence Modification | Introduction of proline residues in IDR-1. nih.gov | Decouple immunomodulatory and antimicrobial activities. |

| Systematic Screening | Screening of a peptide library to identify DP7. researchgate.net | Enhanced recruitment of immune cells. |

| Structural Modification | Cyclization of peptides. nih.gov | Increased stability and altered pharmacokinetic properties. |

| Amino Acid Substitution | Creation of derivatives of IDR-1002. acs.org | Mitigate specific immunomodulatory activities while retaining others. |

Computational Biology Approaches (e.g., Machine Learning, Docking, Molecular Dynamics Simulations, Systems Biology)

Computational biology has become an indispensable tool in the discovery and design of IDR peptides, offering cost-effective and rapid methods for screening and prediction. rsc.orgbgu.ac.iluniri.hr These approaches are particularly valuable given the vast number of potential peptide sequences. rdworldonline.com

Machine learning (ML) and deep learning (DL) models are increasingly used to predict peptide-protein interactions, which are central to the function of IDR peptides. rsc.orgnih.gov These models can identify peptides with a high likelihood of interacting with specific cellular targets, thereby streamlining the experimental validation process. rdworldonline.comnih.gov ML algorithms can analyze experimental data and suggest optimal peptide sequences, significantly reducing the time and resources required for discovery. rdworldonline.com

Molecular dynamics (MD) simulations provide detailed insights into the behavior of peptides and their interactions with biological membranes and proteins at an atomic level. nih.govnih.govpsu.edu For instance, MD simulations have been used to study the interaction of the peptide indolicidin (B8082527) with lipid bilayers, revealing how it localizes in the membrane and causes thinning. nih.gov Such simulations can help to understand the conformational changes that peptides undergo upon binding to their targets, which is crucial for their biological activity. nih.gov

Docking studies predict the preferred orientation of a peptide when it binds to a receptor, providing a static picture of the interaction. rsc.org While useful, the accuracy of docking and MD simulations depends on the availability of protein structures. nih.gov

Systems biology approaches aim to understand the complex network of interactions within the innate immune system. nih.govnih.gov By integrating data from various "omics" technologies, systems biology can help to elucidate the broader impact of IDR peptides on cellular pathways and immune responses. nih.gov This holistic view is essential for understanding how these peptides modulate the intricate and dynamic processes of innate immunity. nih.gov

Table 2: Computational Approaches in IDR Peptide Research

| Approach | Application | Key Insights |

|---|---|---|

| Machine Learning | Predict peptide-protein interactions and optimize sequences. rsc.orgrdworldonline.comnih.gov | Accelerated discovery of peptides with desired activities. |

| Molecular Dynamics | Simulate peptide behavior and interactions with membranes/proteins. nih.govnih.gov | Understanding of conformational changes and binding mechanisms. |

| Docking | Predict binding orientation of peptides to receptors. rsc.org | Static model of peptide-receptor interaction. |

Omics Technologies in Immunomodulation Studies (e.g., Transcriptomics, Proteomics, Next-Generation Protein Sequencing)

Omics technologies provide a global view of the molecular changes induced by IDR peptides, offering a comprehensive understanding of their immunomodulatory effects. frontiersin.org These technologies allow for the simultaneous measurement of thousands of genes, proteins, or other molecules, providing a snapshot of the cellular state.

Transcriptomics , the study of the complete set of RNA transcripts, has been used to analyze the gene expression changes in response to IDR peptides. nih.govnih.gov For example, transcriptomic analysis can reveal the upregulation of genes involved in inflammation and cellular stress in response to an inflammatory trigger. nih.gov This information is crucial for understanding the pathways activated by IDR peptides.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing information about protein abundance, modifications, and interactions. mdpi.com Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying proteins in a given sample. mdpi.com Proteomic studies have been instrumental in understanding the host-pathogen interactions and the role of various proteins in immune responses. mdpi.com The integration of transcriptomic and proteomic data can provide a more complete picture of the cellular response to IDR peptides. nih.gov

Next-generation protein sequencing and other advanced proteomic techniques are emerging as powerful tools for detailed protein characterization. While not as widely applied to IDR peptides yet, these methods hold the potential to provide unprecedented detail about the proteomic landscape during immunomodulation.

The integration of multiple "omics" technologies can identify correlations between specific molecular signatures and disease states, potentially leading to the development of novel diagnostic tools and therapeutic strategies. frontiersin.org

In Vitro Cellular Models for Mechanism and Pathway Elucidation

In vitro cellular models are fundamental for dissecting the specific mechanisms and signaling pathways through which IDR peptides exert their immunomodulatory effects. nih.govnih.gov These models allow for controlled experiments to observe the direct effects of peptides on various cell types involved in the innate immune response.

A variety of cell lines and primary cells are used in these studies, including monocytes, macrophages, and epithelial cells. researchgate.netnih.govnih.gov For example, studies using human monocytes have shown that the IDR peptide IDR-1002 enhances monocyte migration towards chemokines by promoting their adhesion to fibronectin. nih.gov This effect was found to be dependent on the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway and β1-integrins. nih.gov

Cellular models are also crucial for screening peptide libraries to identify candidates with desirable activities, such as the ability to induce chemokine production. ubc.ca For instance, the immunomodulatory potential of IDR peptide candidates was initially assessed by their ability to induce chemokine production in in vitro assays. ubc.ca

Furthermore, in vitro models are used to investigate the anti-inflammatory properties of IDR peptides. For example, the peptide IDR-1002 was shown to abrogate the production of the pro-inflammatory cytokine IL-33 in human primary bronchial epithelial cells stimulated with inflammatory signals. nih.gov These studies provide valuable insights into the molecular targets and signaling cascades modulated by IDR peptides, which is essential for their rational development as therapeutics.

In Vivo Preclinical Models for Immunomodulatory Efficacy Assessment

For example, the efficacy of IDR peptides has been demonstrated in murine models of bacterial infection. The peptide IDR-1018 was shown to reduce bacterial loads in mice infected with Staphylococcus aureus and multidrug-resistant Mycobacterium tuberculosis. ubc.canih.gov Importantly, these studies often reveal that the protective effects of IDR peptides are not solely due to direct antimicrobial activity but are strongly linked to their ability to modulate the host's innate immune response. nih.govubc.ca This includes enhancing the recruitment of immune cells to the site of infection and suppressing excessive inflammation. ubc.canih.gov

Preclinical models are also used to assess the therapeutic potential of IDR peptides in non-infectious inflammatory conditions. In a murine model of asthma, the peptide IDR-1002 was shown to reduce airway hyper-responsiveness and lung inflammation. nih.gov Similarly, in a model of severe malaria, an innate defense regulatory peptide demonstrated effective adjunctive therapy. ubc.ca

These in vivo studies are critical for bridging the gap between promising in vitro results and potential clinical applications. nih.govnih.gov They provide crucial data on the therapeutic potential of IDR peptides and help to identify the most promising candidates for further development.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| IDR-1 |

| DP7 |

| IDR-1002 |

| IDR-1018 |

| Indolicidin |

| Bac2a |

| IL-33 |

| CpG oligonucleotide |

| NY-ESO-1 |

| OVA |

| Alum |

| GPR35 |

| Stanniocalcin-1 |

| IL-1RA |

| IDR-HH2 |

| RD2 |

| RD2D3 |

| cRD2D3 |

| Labrasol |

| Methacholine |

| TNF-α |

| IFN-γ |

| Kistrin |

| REI-RGD34 |

| Nirmatrelvir |

| Candia albicans |

| GREP1 |

| FKBP25 |

| SUMO-1 |

| p53 |

| BRCA1 |

| BRCA2 |

| ATM |

| MLH |

| XPA |

| RBBP7 |

Future Directions and Emerging Research Avenues for Innate Defense Regulator Peptides

Elucidating Uncharted Immunomodulatory Mechanisms and Functional Aggregates

A primary focus of future research is to unravel the full spectrum of immunomodulatory mechanisms employed by IDR peptides. While it is known that they can selectively induce chemokine production to recruit immune cells and simultaneously suppress excessive pro-inflammatory responses, the precise intracellular signaling pathways are still being mapped out. ubc.caubc.caplos.org For instance, peptides like IDR-1002 have been shown to modulate the PI3K-Akt and MAPK signaling pathways in monocytes, influencing both cell migration and inflammatory cytokine production. ubc.canih.govlifescienceproduction.co.uk Similarly, IDR-1018 has been observed to influence macrophage and neutrophil functions, regulating their chemokine and cytokine output. nih.govresearchgate.net

A significant and often overlooked aspect of HDP and IDR function is their tendency to form aggregates. nih.govubc.ca Research has shown that the aggregation of peptides like IDR-1018, often influenced by salt concentrations, can inhibit their immunomodulatory activity. nih.govsahmri.org.au This "salting out" phenomenon highlights the necessity of evaluating peptide aggregation early in development. ubc.casahmri.org.au Understanding the structural basis of this self-assembly is critical. Some studies have already demonstrated the feasibility of engineering IDR derivatives with reduced aggregation tendencies while preserving their desired immunomodulatory functions. nih.govsahmri.org.au Future investigations will need to delve deeper into how different environmental cues within the body might promote or inhibit the formation of these functional or non-functional aggregates and how this impacts their therapeutic efficacy.

Addressing Limitations in Specificity, Stability, and Therapeutic Window

For IDR peptides to become viable therapeutics, several limitations must be addressed. A key challenge is enhancing their specificity to target particular immune responses without causing off-target effects. While IDRs are designed to have minimal direct antimicrobial activity to reduce the likelihood of resistance, their broad immunomodulatory effects need to be finely tuned. ubc.caplos.org

Improving the stability of these peptides in biological fluids is another critical hurdle. Peptides are notoriously susceptible to proteolytic degradation, which can limit their bioavailability and therapeutic window. mdpi.com Research into chemical modifications, such as the use of D-amino acids or cyclization, is underway to create more robust and long-lasting IDR analogues.

Furthermore, the therapeutic window for IDRs can be narrow. Studies on IDR-1002 and IDR-1018 have shown that while they can be effective, high doses can lead to toxicity. acs.orgresearchgate.net For example, intravenous administration of high doses of IDR-1018 was found to be lethal in mice due to significant lung uptake and damage. researchgate.net Therefore, future research must focus on optimizing peptide design and formulation to widen this therapeutic window, ensuring safety and efficacy. Nanoformulations, such as encapsulating IDRs in high molecular weight polymers, are being explored to improve biocompatibility and prolong circulation. acs.org

Integration with Systems Biology for Understanding Complex Immune Networks

The intricate and dynamic nature of the immune system necessitates a holistic approach to understanding how IDR peptides function. Systems biology, which integrates global datasets from genomics, proteomics, and other high-throughput technologies, offers a powerful framework for this purpose. ubc.canih.govnih.gov By applying these tools, researchers can move beyond studying single pathways and begin to map the complex interaction networks that are perturbed by IDR peptides. ubc.ca